
5,6-Dihydroxytryptamine
Overview
Description
5,6-Dihydroxytryptamine is a monoaminergic neurotoxin and a derivative of tryptamine. It is closely related to serotonin (5-hydroxytryptamine) and 5,7-dihydroxytryptamine. This compound is known for its selective neurotoxicity towards serotonergic neurons, although it can also affect dopaminergic and noradrenergic neurons at higher doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxytryptamine typically involves the hydroxylation of tryptamine derivatives. One common method includes the use of 3-fluoroanisole and 1,4-difluoro-2,3-dimethoxybenzene as starting materials . The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups to the indole ring.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. the methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxytryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly prone to auto-oxidation, leading to the formation of reactive quinonoid intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction typically occurs under mild conditions but requires careful control to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound, although this is less common.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Neurotoxic Studies
5,6-DHT is widely used in neurotoxicology to create models for studying serotonin-related disorders. By selectively damaging serotonergic neurons, researchers can investigate the behavioral and physiological changes that occur as a result of this depletion.
- Case Study : In one study involving rats, administration of 5,6-DHT resulted in significant long-term depletions of serotonin in the hippocampus and neocortex. This depletion was associated with behavioral changes indicative of anxiety and depression .
Behavioral Research
The compound has been instrumental in understanding the role of serotonin in behavior. Animals treated with 5,6-DHT exhibit altered responses in various behavioral assays designed to assess anxiety and depression.
- Findings : Research has shown that lesions induced by 5,6-DHT lead to increased anxiety-like behaviors in rodents when subjected to conflict tests .
Pharmacological Studies
5,6-DHT serves as a critical tool for evaluating the efficacy of pharmacological agents aimed at modulating serotonergic activity. By establishing baseline serotonergic function through lesioning with 5,6-DHT, researchers can better assess the impact of potential therapeutic compounds.
- Example : Studies have demonstrated that serotonin reuptake inhibitors (SSRIs) can alleviate some behavioral deficits observed after 5,6-DHT treatment, suggesting that these agents can restore serotonergic function .
Comparative Analysis with Other Neurotoxins
Neurotoxin | Selectivity | Dosage Effects | Applications |
---|---|---|---|
This compound | Serotonergic | High doses cause widespread toxicity | Lesioning serotonergic pathways |
5,7-Dihydroxytryptamine | More selective | Lower doses preferred | Preferred for specific serotonergic lesions |
Methamphetamine-induced neurotoxicity | Non-selective | Long-term depletion of multiple neurotransmitters | Studying broader neurotoxic effects |
Limitations and Considerations
While 5,6-DHT is a powerful tool for studying serotonergic systems, it has limitations. Compared to other neurotoxins like 5,7-DHT, it may produce more generalized toxicity at higher doses . Additionally, the behavioral outcomes following treatment can vary significantly based on dosage and timing.
Mechanism of Action
The neurotoxic effects of 5,6-Dihydroxytryptamine are primarily due to its high affinity for the serotonin transporter. Upon uptake by serotonergic neurons, the compound undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates that cause neuronal damage . This selective toxicity allows researchers to study the specific functions of serotonergic neurons by observing the effects of their depletion .
Comparison with Similar Compounds
5,7-Dihydroxytryptamine: Another serotonergic neurotoxin with similar properties but different selectivity patterns.
6-Hydroxydopamine: A neurotoxin that selectively targets catecholaminergic neurons.
Uniqueness: 5,6-Dihydroxytryptamine is unique in its ortho-substitution pattern, which influences its neurotoxic properties and selectivity. Compared to 5,7-Dihydroxytryptamine, it has a slightly different affinity for serotonin, dopamine, and norepinephrine transporters, making it a valuable tool for specific types of neurobiological research .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-2-1-6-5-12-8-4-10(14)9(13)3-7(6)8/h3-5,12-14H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOKLDQYOKPCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198930 | |
Record name | 5,6-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-36-8 | |
Record name | 3-(2-Aminoethyl)-1H-indole-5,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5090-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1H-indole-5,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIHYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QY253O8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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